1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
This compound features a 3,4-dihydroquinoline moiety linked via a thioether bridge to a 5-phenyl-1,3,4-oxadiazole group. The dihydroquinoline core provides a planar, electron-rich aromatic system, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-17(22-12-6-10-14-7-4-5-11-16(14)22)13-25-19-21-20-18(24-19)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXWWWRAZDPCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that integrates a quinoline derivative with an oxadiazole moiety. Its molecular formula is , and it has a molecular weight of 456.6 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The unique structure of this compound combines both quinoline and oxadiazole functionalities, which are known for their diverse biological activities. The presence of these moieties allows for interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Biological Activities
Research on the biological activity of this compound has revealed several promising effects:
Antimicrobial Activity
Studies have indicated that derivatives containing similar structural features exhibit significant antimicrobial properties. For instance, compounds with phenyl and oxadiazole groups have shown effective inhibition against various bacterial and fungal strains. The compound's ability to disrupt microbial cell function is attributed to its interaction with critical cellular components.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(phenylthio)ethanone | Quinoline + Phenylthio | Moderate | |
| 2-(4-Methyl-4H-1,2,4-triazol-3-ylthio)acetophenone | Triazole + Thioether | High |
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The quinoline moiety is particularly noted for its role in targeting cancer cell metabolism.
Case Study: Inhibition of Cancer Cell Lines
A recent study demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in key metabolic pathways.
- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways associated with disease processes.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes that integrate both the quinoline and oxadiazole components. These methods often employ reaction conditions that facilitate the formation of the thioether linkage critical for its biological activity.
Comparison with Similar Compounds
2-((5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl)thio)-1-(3,4-Dihydroquinolin-1(2H)-yl)Ethanone
1-(1H-Benzo[d]Imidazol-1-yl)-2-((5-Phenyl-1,3,4-Oxadiazol-2-yl)thio)Ethanone (4a)
- Structure: Replaces dihydroquinoline with benzimidazole.
- Bioactivity : Exhibited 63.35% anti-inflammatory inhibition (carrageenan-induced edema model), comparable to diclofenac (68.94%) .
- Key Feature : The benzimidazole’s NH group may participate in hydrogen bonding with inflammatory targets like cyclooxygenase (COX) .
Variations in the Heterocyclic Core
1-(Morpholin-4-yl)-2-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Amino]Ethanone (1l)
- Structure: Morpholine replaces dihydroquinoline; thioether is replaced by an amine.
- Bioactivity : Inhibited CA-IX (carbonic anhydrase IX) with IC₅₀ < 10 µM, relevant in cancer hypoxia. Cytotoxicity against ID8 ovarian cells: IC₅₀ = 18 µM .
- Physical Properties : White solid; m.p. = 162°C; Molecular formula = C₁₄H₁₆N₄O₃ .
2-((5-Phenyl-1,3,4-Oxadiazol-2-yl)thio)-1-(4-Phenylpiperazin-1-yl)Ethanone
- Structure: Piperazine replaces dihydroquinoline.
Functional Group Modifications
1-(5-Mercapto-1,3,4-Oxadiazol-2-yl)-2-(Pyridine-2-ylamino)Ethanone
- Structure : Thioether replaced by a mercapto group; pyridine introduced.
- Bioactivity : Antimicrobial activity with MIC = 30.2–43.2 µg/cm³ against Staphylococcus aureus and Escherichia coli .
- Synthesis : 90% yield via cyclization of hydrazide with carbon disulfide .
Comparative Analysis of Key Properties
Mechanistic and Pharmacological Insights
- Thioether vs. Amine Linkage : Thioethers (as in the target compound) generally offer better oxidative stability than sulfhydryl groups, while amines (e.g., compound 1l) may enhance solubility and hydrogen bonding .
- Dihydroquinoline vs.
- Oxadiazole Substitutions : Electron-withdrawing groups (e.g., dichlorophenyl) increase electrophilicity, possibly enhancing interactions with nucleophilic residues in target proteins .
Preparation Methods
Hydrazide Formation
Phenyl hydrazide precursors are prepared by refluxing ethyl benzoate derivatives with hydrazine hydrate in ethanol. For example, ethyl 4-methylbenzoate reacts with hydrazine hydrate at 80°C for 6 hours to yield 4-methylbenzohydrazide.
Oxadiazole-2-thiol Synthesis
The hydrazide intermediate is cyclized with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH). Reaction conditions involve refluxing for 12–15 hours, followed by acidification with HCl to precipitate 5-phenyl-1,3,4-oxadiazole-2-thiol (Scheme 1).
Scheme 1 :
$$
\text{Benzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH, reflux}} \text{5-Phenyl-1,3,4-oxadiazole-2-thiol}
$$
Characterization Data :
- IR : 3155 cm$$^{-1}$$ (N–H), 1238 cm$$^{-1}$$ (C=S).
- $$^1$$H NMR : Singlet at $$\delta$$ 11.13 ppm (S–H).
Synthesis of 1-(3,4-Dihydroquinolin-1(2H)-yl)ethan-1-one
The dihydroquinoline moiety is introduced via Friedländer condensation or alkylation.
Friedländer Condensation
3,4-Dihydroquinoline is synthesized by condensing 2-aminobenzaldehyde with cyclohexanone in the presence of acidic catalysts (e.g., HCl).
Bromoethanone Derivatization
The dihydroquinoline is alkylated with bromoacetyl bromide in dichloromethane (DCM) under nitrogen atmosphere. The reaction proceeds at 0°C for 2 hours, yielding 1-(3,4-dihydroquinolin-1(2H)-yl)-2-bromoethanone.
Characterization Data :
- $$^1$$H NMR : Triplet at $$\delta$$ 3.42 ppm (N–CH$$2$$), quartet at $$\delta$$ 4.11 ppm (CO–CH$$2$$–Br).
Thioether Formation via Nucleophilic Substitution
The thiol group of 5-phenyl-1,3,4-oxadiazole-2-thiol reacts with the bromoethanone derivative to form the thioether linkage.
Alkylation Conditions
A mixture of 5-phenyl-1,3,4-oxadiazole-2-thiol (1 eq) and 1-(3,4-dihydroquinolin-1(2H)-yl)-2-bromoethanone (1.2 eq) is stirred in dry DMF with potassium carbonate (K$$2$$CO$$3$$) at 60°C for 8 hours.
Reaction Mechanism :
$$
\text{Oxadiazole-SH} + \text{Br–CH}2–CO–Dihydroquinoline} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound}
$$
Optimization Insights :
- Solvent : DMF > ethanol (higher polarity improves nucleophilicity).
- Yield : 68–72% after recrystallization from ethanol.
Alternative Synthetic Strategies
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 120°C) reduces oxadiazole formation time to 20 minutes, improving yield to 85%.
Grinding Technique
Solid-state mechanochemical synthesis avoids solvents. Equimolar hydrazide and CS₂ are ground with KOH for 30 minutes, achieving 78% yield.
Analytical Validation
Spectroscopic Confirmation
Q & A
Basic: What are the common synthetic routes for preparing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone?
The synthesis typically involves multi-step alkylation and heterocycle formation. A general procedure includes:
- Step 1 : Alkylation of the dihydroquinoline nitrogen using a bromo- or chloro-ethanone derivative (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) under reflux in polar aprotic solvents like DMF or acetonitrile .
- Step 2 : Thiolation of the ethanone intermediate with a 5-phenyl-1,3,4-oxadiazole-2-thiol derivative. This step often requires basic conditions (e.g., K₂CO₃) to deprotonate the thiol group and promote nucleophilic substitution .
- Critical Parameters : Temperature control (70–90°C), solvent selection (e.g., ethanol for solubility), and stoichiometric ratios (1:1.1 for thiol:alkylating agent) are crucial to achieve yields >80% .
Advanced: How can reaction conditions be optimized to minimize by-products during the synthesis of the oxadiazole-thioether moiety?
By-product formation (e.g., disulfide linkages or unreacted thiols) can be mitigated via:
- Continuous Flow Reactors : Enhances mixing efficiency and reduces side reactions by maintaining precise temperature and reagent ratios .
- Catalytic Additives : Use of iodine or Cu(I) catalysts to accelerate thiol-alkylation kinetics and improve regioselectivity .
- Real-Time Monitoring : Employ TLC or in-line NMR to track reaction progress and terminate at optimal conversion (85–90%) to prevent over-alkylation .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include the dihydroquinoline protons (δ 6.8–7.4 ppm for aromatic Hs) and the oxadiazole-thioether CH₂ group (δ 4.5–4.8 ppm) .
- Mass Spectrometry (MS) : Look for the molecular ion peak (e.g., m/z ~410 for M⁺) and fragmentation patterns consistent with the oxadiazole and quinoline moieties .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced: How can computational methods aid in predicting the biological activity of this compound?
- Molecular Docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes using software like AutoDock Vina. The oxadiazole-thioether group may exhibit hydrogen bonding with active-site residues .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial or anti-inflammatory activity using datasets from analogous compounds .
Basic: What methods are recommended for assessing the purity of this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is indicated by a single peak .
- Melting Point Analysis : Sharp melting points (e.g., 190–193°C) confirm crystallinity and absence of polymorphic impurities .
Advanced: How can researchers resolve contradictions in reported biological activity data for similar compounds?
- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations to validate potency thresholds .
- Reproducibility Tests : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding variables like solvent effects .
Basic: What are the recommended storage conditions to ensure compound stability?
- Short-Term : Store at 4°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thioether group .
- Long-Term : Lyophilize and store at -20°C in desiccated containers to avoid hydrolysis .
Advanced: What mechanistic insights exist for the degradation pathways of this compound under physiological conditions?
- Hydrolytic Degradation : The oxadiazole ring may hydrolyze in acidic media (pH <4) to form a diamide derivative. Monitor via LC-MS .
- Photodegradation : UV exposure (λ >300 nm) can cleave the thioether bond, necessitating light-protected handling .
Basic: How can researchers identify reactive sites for further functionalization?
- Electrophilic Sites : The dihydroquinoline nitrogen and ethanone carbonyl are prone to alkylation/acylation .
- Nucleophilic Sites : The oxadiazole sulfur can undergo oxidation to sulfone or participate in Michael additions .
Advanced: What strategies are effective for scaling up synthesis without compromising yield?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >90% yield .
- Automated Workup Systems : Integrate liquid-liquid extraction and rotary evaporation modules to standardize purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
